Evidence 1: Antiproliferative Potency of Cyclopenta[d]pyrimidine vs. Pyrrolo[2,3-d]pyrimidine in MDA-MB-435 Melanoma Cells
In a direct scaffold-to-scaffold comparison, the cyclopenta[d]pyrimidine derivative (±)-3·HCl inhibited MDA-MB-435 cell proliferation with an IC₅₀ of 17.0 ± 0.7 nM, while the structurally analogous pyrrolo[2,3-d]pyrimidine derivative 1 exhibited an IC₅₀ of 183 ± 3.4 nM [1]. The cyclopenta[d]pyrimidine analog also demonstrated a microtubule depolymerization EC₅₀ of 56 nM, compared to 5.8 µM for the pyrrolo[2,3-d]pyrimidine analog—an approximately 104-fold difference [1]. In the NCI 60-cell-line panel, compound 1 showed GI₅₀ values predominantly below 500 nM, whereas (±)-3·HCl achieved GI₅₀ values below 30 nM in the majority of tested lines [1]. Both compounds circumvented Pgp-mediated drug resistance (Rr values of 1.6 and 1.2, respectively, vs. 864 for paclitaxel) and βIII-tubulin-mediated resistance (Rr values of 0.7 and 0.6, vs. 4.7 for paclitaxel) [1].
| Evidence Dimension | Antiproliferative IC₅₀ in MDA-MB-435 cells |
|---|---|
| Target Compound Data | Cyclopenta[d]pyrimidine (±)-3·HCl: IC₅₀ = 17.0 ± 0.7 nM; Microtubule depolymerization EC₅₀ = 56 nM |
| Comparator Or Baseline | Pyrrolo[2,3-d]pyrimidine 1: IC₅₀ = 183 ± 3.4 nM; Microtubule depolymerization EC₅₀ = 5.8 µM |
| Quantified Difference | ~10.8-fold more potent in antiproliferative activity; ~104-fold more potent in microtubule depolymerization |
| Conditions | MDA-MB-435 melanoma cell line; sulforhodamine B (SRB) assay; tubulin depolymerization measured via immunofluorescence-based phenotypic screen; both compounds tested as hydrochloride salts |
Why This Matters
For procurement decisions in anticancer lead optimization, this >10-fold potency advantage means significantly lower compound quantities are required to achieve cellular efficacy, reducing cost per assay and enabling use in more sensitive in vivo models.
- [1] Gangjee A, Zhao Y, Raghavan S, Rohena CC, Mooberry SL, Hamel E. Synthesis and Discovery of Water-Soluble Microtubule Targeting Agents that Bind to the Colchicine Site on Tubulin and Circumvent Pgp Mediated Resistance. J Med Chem. 2010;53(22):8116-8128. doi:10.1021/jm101010n. Tables 1-3. View Source
